4-hydroxyfuran-2(5H)-thione
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H4O2S |
|---|---|
Molecular Weight |
116.14 g/mol |
IUPAC Name |
3-hydroxy-2H-furan-5-thione |
InChI |
InChI=1S/C4H4O2S/c5-3-1-4(7)6-2-3/h1,5H,2H2 |
InChI Key |
XCDAUXBWCGXXHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=S)O1)O |
Origin of Product |
United States |
Structural and Tautomeric Considerations of 4 Hydroxyfuran 2 5h Thione
Systematic Nomenclature and Isomeric Forms
The systematic IUPAC name for the primary structure is 4-hydroxyfuran-2(5H)-thione . The "(5H)" indicates that the carbon at position 5 is saturated with two hydrogen atoms. This compound is a sulfur analog of the more common 4-hydroxyfuran-2(5H)-one, where a thiocarbonyl group (C=S) replaces the carbonyl group (C=O).
Beyond its base structure, this compound can exist as several constitutional isomers, which are primarily its tautomeric forms. Tautomers are isomers that readily interconvert through a chemical reaction, most commonly the migration of a proton. The principal tautomeric equilibria at play involve both the hydroxyl group and the thiocarbonyl group, leading to distinct isomeric structures with different bonding arrangements.
Thiolactone-Thione Tautomerism and Keto-Enol Equilibrium
The presence of both a hydroxyl group adjacent to a double bond (in one potential tautomer) and a thiocarbonyl group allows for two significant types of tautomerism to occur simultaneously: keto-enol and thione-thiol tautomerism.
Keto-Enol Tautomerism : This is a fundamental concept in organic chemistry where a "keto" form (containing a carbonyl group) is in equilibrium with an "enol" form (containing a hydroxyl group attached to a double-bonded carbon). libretexts.orglibretexts.org In the context of this compound, the "keto" part of the molecule is the 4-hydroxy-lactone-like structure. This can rearrange to an enol-like form, creating a diol.
Thione-Thiol Tautomerism : Analogous to the keto-enol equilibrium, a thiocarbonyl group (thione) can exist in equilibrium with a sulfhydryl or thiol group (-SH) attached to a double-bonded carbon (a thiol). jocpr.com In many heterocyclic systems, the thione form (C=S) is generally more stable and predominates in solution, particularly in polar solvents. jocpr.comresearchgate.net
For this compound, these two equilibria result in at least four potential tautomeric forms, as detailed in the table below.
Table 1: Tautomeric Forms of this compound
| Tautomer Name | Key Functional Groups | Description |
|---|---|---|
| This compound | Hydroxyl (-OH), Thione (C=S) | The reference "keto-thione" structure. |
| 4-mercaptofuran-2(5H)-one | Mercapto/Thiol (-SH), Carbonyl (C=O) | The "thiol-keto" form, resulting from thione-thiol tautomerism. |
| Furan-2,4-diol-2-thione | Diol (-OH, -OH), Thione (C=S) | An "enol-thione" form, from keto-enol tautomerism of the 4-hydroxy group. |
The position of these equilibria is sensitive to various factors, including the solvent, temperature, and pH. researchgate.netnih.gov While the thione form is often more stable than the thiol form, factors like conjugation and intramolecular hydrogen bonding can stabilize the other tautomers. masterorganicchemistry.com
Conformational Analysis and Stereochemical Aspects
The five-membered furan (B31954) ring is not perfectly planar. Like other similar ring systems, it can adopt non-planar conformations, such as the "envelope" or "twist" conformations, to alleviate ring strain. The specific conformation of this compound would be determined by the electronic and steric effects of its substituents.
From a stereochemical perspective, the parent molecule is achiral. However, the tautomerism has significant stereochemical implications. The interconversion between the "keto" and "enol" forms proceeds through a planar enol intermediate. If a stereocenter exists adjacent to the carbonyl or thiocarbonyl group, this process can lead to racemization. Studies on the related compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone have shown that its tautomerism and rate of racemization are catalyzed by both acidic and basic conditions, with the lowest rate observed between pH 4 and 5. nih.gov A similar pH-dependent racemization would be expected for any chiral derivatives of this compound.
Influence of Tautomerism on Molecular Properties and Reactivity
The existence of a dynamic equilibrium between tautomers profoundly influences the chemical and physical properties of this compound.
Influence on Molecular Properties:
Acidity and Basicity: The different tautomers have different acidic protons. The hydroxyl protons of the enol forms are typically more acidic than the C-H protons of the keto form, while the thiol proton is also acidic.
Polarity and Solubility: The keto-thione form, with its C=S bond, is generally more polar than the thiol forms. This affects solubility, with the predominant tautomer dictating the compound's behavior in various solvents. researchgate.net
Spectroscopy: Each tautomer has a unique spectroscopic fingerprint. For instance, the UV-visible absorption spectra can distinguish between thione and thiol forms, as the chromophores are different. jocpr.com Infrared (IR) spectroscopy would show a characteristic C=S stretch for the thione and an S-H stretch for the thiol.
Influence on Reactivity: The tautomeric equilibrium provides the molecule with multiple reactive sites, leading to ambivalent reactivity.
Nucleophilic and Electrophilic Character: The "keto-thione" form possesses an electrophilic carbon at the C2 position, making it susceptible to attack by nucleophiles. In contrast, the "enol-thiol" tautomer has a nucleophilic alpha-carbon (the carbon of the C=C double bond), similar to other enols and enolates. masterorganicchemistry.com
Reaction Pathways: The presence of different tautomers allows the molecule to react through different pathways depending on the conditions. For example, in basic conditions, deprotonation can lead to an enolate- or thiolate-like anion, which is a strong nucleophile. In acidic conditions, protonation of the thiocarbonyl sulfur or hydroxyl oxygen can activate the molecule for reaction. masterorganicchemistry.com The reactivity of the related 3,4-dihalo-5-hydroxy-2(5H)-furanones, which are susceptible to attack by a wide variety of nucleophiles, highlights the high reactivity of this class of compounds. mdpi.comnih.gov
Table 2: Summary of Factors Influencing Tautomerism
| Factor | Influence on Equilibrium |
|---|---|
| Solvent Polarity | Polar solvents tend to favor the more polar thione tautomer. researchgate.net |
| pH | The equilibrium is catalyzed by both acid and base. nih.gov Alkaline conditions can shift the equilibrium toward the thiol form by forming a thiolate anion. jocpr.com |
| Temperature | An increase in temperature can influence the position of the equilibrium. researchgate.net |
| Intramolecular H-Bonding | The formation of a hydrogen bond between the 4-hydroxy group and the sulfur of a 2-thiol group could stabilize the enol-thiol tautomer. masterorganicchemistry.com |
| Conjugation | Extended conjugation in the enol-thiol form can contribute to its stability. masterorganicchemistry.com |
Synthetic Methodologies for 4 Hydroxyfuran 2 5h Thione and Its Analogues
Direct Thionation Approaches for Furan-2(5H)-ones
The most straightforward approach to 4-hydroxyfuran-2(5H)-thione and its derivatives involves the conversion of the carbonyl group at the 2-position of a pre-existing 4-hydroxyfuran-2(5H)-one (tetronic acid) ring into a thiocarbonyl group. This transformation is typically achieved using specialized thionating reagents.
Utilization of Thionating Reagents (e.g., Lawesson's Reagent)
Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely employed reagent for the thionation of carbonyl compounds, including ketones, esters, and lactones. The reaction mechanism involves the initial formation of a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct. The reactivity of carbonyl groups towards Lawesson's reagent generally follows the order: amides > ketones > esters. While specific examples of the direct thionation of 4-hydroxyfuran-2(5H)-one are not extensively detailed in readily available literature, the established reactivity of Lawesson's reagent with lactones suggests its potential applicability. The reaction conditions typically involve heating the furan-2(5H)-one substrate with Lawesson's reagent in an inert solvent such as toluene or xylene.
Table 1: General Conditions for Thionation using Lawesson's Reagent
| Parameter | Condition |
| Thionating Reagent | Lawesson's Reagent |
| Substrate | Furan-2(5H)-one derivative |
| Solvent | Toluene, Xylene, or other inert high-boiling solvents |
| Temperature | Typically elevated temperatures (reflux) |
| Stoichiometry | Often a slight excess of Lawesson's reagent is used |
It is important to note that the presence of the hydroxyl group at the 4-position might influence the reaction, potentially requiring protection or leading to side reactions under the typically harsh thionation conditions.
Sulfur Source Mediated Conversions (e.g., Indium-Catalyzed)
Recent advancements in synthetic methodology have introduced milder and more selective methods for the conversion of lactones to thiolactones. One such method involves the use of an indium catalyst. While direct indium-catalyzed thionation of 4-hydroxyfuran-2(5H)-one has not been specifically reported, studies on the conversion of various lactones to thiolactones using an indium(III) chloride/phenylsilane catalytic system with elemental sulfur as the sulfur source have been documented. This approach offers a one-pot procedure for this transformation.
Another related indium-catalyzed method utilizes a disilathiane as the sulfur source for the direct conversion of lactones into thiolactones. This reaction proceeds efficiently for a variety of lactone derivatives. The application of these indium-catalyzed methods to 4-hydroxyfuran-2(5H)-one could provide a valuable alternative to traditional thionating agents, potentially offering milder reaction conditions and higher functional group tolerance.
De Novo Synthesis Strategies for the Furan-2(5H)-thione Core
De novo synthesis provides an alternative and often more versatile approach to constructing the this compound core, allowing for the introduction of various substituents and functionalities from the outset. These strategies involve the formation of the thiolactone ring through cyclization reactions or by building the ring from open-chain precursors containing the necessary functionalities.
Cyclization Reactions Leading to the Thiolactone Ring
The construction of the this compound ring can be achieved through the intramolecular cyclization of appropriately functionalized precursors. A plausible strategy involves the cyclization of a 4-mercapto-3-oxobutanoic acid derivative. In this approach, the thiol group would attack the ester carbonyl, leading to the formation of the five-membered thiolactone ring. The presence of the keto group at the 3-position would then tautomerize to the more stable enol form, resulting in the this compound scaffold.
Another approach could involve the cyclization of a dithiocarboxylic acid derivative. For instance, a precursor containing both a carboxylic acid and a dithiocarboxylic acid ester moiety could be designed to undergo intramolecular condensation to form the target ring system.
Preparation from Open-Chain Precursors
The synthesis of this compound from open-chain precursors offers a high degree of flexibility in introducing substituents. One conceptual approach would start from a β-keto thioester. For example, the reaction of a diketene with a thiol would yield a β-keto thioester. Subsequent functionalization at the α-position with a hydroxyl group or its equivalent, followed by an intramolecular cyclization, could potentially lead to the formation of the this compound ring.
Synthesis of Functionalized and Substituted this compound Derivatives
The synthesis of functionalized and substituted this compound derivatives, often referred to as thiotetronic acids, is of particular interest due to their potential biological activities. The natural product thiolactomycin and its analogues are prominent examples of this class of compounds.
The synthesis of these derivatives often involves the construction of a substituted furan-2(5H)-one ring, followed by thionation or a de novo synthesis that incorporates the desired substituents from the beginning. For instance, the synthesis of 3-acetyl analogues of thiolactomycin has been reported, demonstrating the feasibility of introducing functional groups onto the thiotetronic acid core.
Furthermore, the reactivity of the 4-hydroxyfuran-2(5H)-one scaffold allows for the introduction of substituents at various positions. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones are known to be highly reactive molecules that can serve as versatile starting materials for the synthesis of a wide range of derivatives. Thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones has been shown to proceed with high regioselectivity, affording 4-thiosubstituted products. These thiosubstituted furanones could then potentially be converted to their corresponding thiones.
Table 2: Examples of Synthetic Approaches to Functionalized Thiotetronic Acid Analogues
| Starting Material | Key Transformation | Functionalized Product |
| Substituted β-ketoester | Multi-step synthesis involving introduction of sulfur | 3-Acetylthiolactomycin analogues |
| 5-Alkoxy-3,4-dihalo-2(5H)-furanone | Thiolation with aryl thiols | 4-Arylthio-5-alkoxy-2(5H)-furanones |
The exploration of these synthetic methodologies continues to be an active area of research, driven by the quest for new bioactive molecules based on the this compound scaffold.
Regioselective Functionalization Techniques (e.g., C3, C4, C5 Modifications)
The functionalization of the furanone ring at specific positions (regioselectivity) is crucial for creating a diverse range of analogues. The reactivity of the C3, C4, and C5 positions is distinct, allowing for targeted modifications. Halogenated furanones, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, serve as exceptionally versatile starting materials for these transformations due to the labile nature of the halogen atoms. mdpi.comnih.gov
C3 and C4 Modifications: The double bond carbons, particularly in dihalo-furanone derivatives, are susceptible to nucleophilic substitution. The two halogen atoms offer multiple opportunities for introducing new substituents. nih.gov For instance, Suzuki coupling reactions have been employed for the bis-arylation of 3,4-dibromo-2(5H)-furanone. nih.gov The reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with sodium benzenesulfinates under phase-transfer catalysis (PTC) conditions leads to selective sulfonation at the C4 position. nih.gov Similarly, treatment of 3,4,5-trichloro-2(5H)-furanone with sodium azide results in substitution at the C4 carbon. nih.gov
C5 Modifications: The C5 position, often bearing a hydroxyl or alkoxy group, can be modified through various reactions. In the presence of Lewis or Brönsted acids, 3,4-dihalogeno-5-hydroxy-2(5H)-furanone reacts with arenes and heteroarenes, such as indole and methoxybenzene, to form a new C-C bond at the C5 carbon in satisfactory yields (60–73%). mdpi.comnih.gov Another strategy for C5 alkylation is the Mukaiyama aldol reaction, where silylated enol ethers react with 3,4-dihalogeno-5-hydroxy-2(5H)-furanones, catalyzed by Lewis acids like zinc chloride or scandium triflate. nih.gov
The table below summarizes various regioselective functionalization reactions on furanone analogues.
| Position(s) | Reagent/Reaction Type | Substrate Example | Product Type | Reference |
| C3, C4 | Phenylboronic acid (Suzuki Coupling) | 3,4-dibromo-2(5H)-furanone | 3,4-diaryl-2(5H)-furanone | mdpi.com |
| C4 | Sodium benzenesulfinates (PTC) | 5-Alkoxy-3,4-dihalo-2(5H)-furanone | 5-Alkoxy-4-sulfonyl-3-halo-2(5H)-furanone | nih.gov |
| C4 | Sodium azide | 3,4,5-trichloro-2(5H)-furanone | 4-Azido-3,5-dichloro-2(5H)-furanone | nih.gov |
| C4 | Trimethoxyphosphite | 3,4,5-trichloro-2(5H)-furanone | C4-phosphonate derivative | mdpi.comnih.gov |
| C5 | Arenes (Lewis/Brönsted acid) | 3,4-dihalo-5-hydroxy-2(5H)-furanone | 5-Aryl-3,4-dihalo-2(5H)-furanone | mdpi.comnih.gov |
| C5 | Silylated enol ethers (Mukaiyama Aldol) | 3,4-dihalo-5-hydroxy-2(5H)-furanone | C5-alkylated product | nih.gov |
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are powerful tools for efficiently synthesizing furanone and thione heterocycles. researchgate.net This approach is advantageous due to its operational simplicity, reduction in purification steps, and high atom economy. researchgate.net Tetronic acid (4-hydroxyfuran-2(5H)-one), the oxygen analogue of the target compound, is a particularly valuable precursor in MCRs for generating diverse heterocyclic frameworks. nih.gov
A common MCR strategy for synthesizing 3,4,5-substituted furan-2(5H)-ones involves the one-pot reaction of an aldehyde, an amine, and an acetylenic ester like dimethyl acetylenedicarboxylate (DMAD). researchgate.net This type of reaction can be catalyzed by various materials, including eco-friendly solid acids and reusable catalysts. researchgate.netresearchgate.net For example, a three-component condensation of tetronic acid, various benzaldehydes, and uracil has been used to synthesize novel pyrido[2,3-d]pyrimidine derivatives. nih.gov The mechanism often proceeds through initial Knoevenagel condensation between the aldehyde and the furanone, followed by a Michael addition of the third component and subsequent cyclization. nih.gov
The following table provides examples of MCRs used to generate furanone analogues.
| Component 1 | Component 2 | Component 3 | Catalyst | Product | Reference |
| Aryl aldehydes | Amines | Dialkyl acetylenedicarboxylates | Potash Alum | Polysubstituted furan-2-ones | researchgate.net |
| Tetronic acid | Benzaldehydes | Uracil | Not specified | Pyrido[2,3-d]pyrimidine derivatives | nih.gov |
| Dimedone | Aldehydes | Tetronic acid | InCl₃ | Furo[3,4-b]chromene-1,5(6H)-dione derivatives | nih.gov |
| Anilines | Aldehydes | Diethyl acetylenedicarboxylate | β-Cyclodextrin | 3,4,5-Substituted furan-2(5H)-ones | researchgate.net |
Green Chemistry Principles in this compound Synthesis
Applying the principles of green chemistry to the synthesis of this compound and its analogues aims to reduce environmental impact by using safer solvents, minimizing waste, and employing energy-efficient methods. rroij.com Key areas of focus include the use of renewable feedstocks, catalytic reactions, and alternative energy sources. pro-metrics.org
Photochemical Synthesis Routes
Photochemical reactions, which use light to initiate chemical transformations, represent a green synthetic tool. pro-metrics.org A notable example relevant to the furanone core is the synthesis of 5-hydroxy-2(5H)-furanone from furfural. wikipedia.orgunipi.it Furfural, which can be derived from inedible lignocellulosic biomass, undergoes oxidation using singlet oxygen. wikipedia.orgrsc.org This reaction is typically performed in an alcohol solvent with a sensitizer, such as Rose Bengal or Methylene (B1212753) Blue, which absorbs light and transfers the energy to molecular oxygen to generate the reactive singlet oxygen species. wikipedia.orgunipi.it This method avoids the use of hazardous heavy-metal oxidizing agents, aligning with green chemistry principles.
Catalyst Design and Reusability in Synthesis
Catalysis is a cornerstone of green chemistry, offering pathways that are more selective and energy-efficient. pro-metrics.org The design of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is particularly important. researchgate.net In the synthesis of furan-2(5H)-one derivatives, several reusable catalytic systems have been developed.
Biomimetic and Bio-based Catalysts: β-Cyclodextrin, a naturally derived oligosaccharide, has been used as a reusable catalyst for the three-component synthesis of 3,4,5-substituted furan-2(5H)-ones in water, a green solvent. researchgate.net
Solid Acid Catalysts: A glycerol-derived carbon catalyst functionalized with sulfonic acid groups (C-SO₃H) has been shown to be an effective, metal-free, and reusable catalyst for the three-component reaction of dimethyl acetylenedicarboxylate, aromatic amines, and aldehydes. semanticscholar.org Another approach utilized a titanium silicate molecular sieve for the efficient synthesis of 5-hydroxy-2(5H)-furanone. rsc.org
Nanoparticle Catalysts: Various nanoparticles, such as samaria-loaded fluoroapatite (Sm₂O₃/FAp), have been developed as efficient and reusable catalysts for the synthesis of related heterocyclic thiones under aqueous conditions. researchgate.net
The table below highlights several green and reusable catalysts employed in the synthesis of furanone analogues.
| Catalyst | Reaction Type | Key Features | Solvent | Reusability | Reference |
| β-Cyclodextrin | Three-component reaction | Biomimetic, green catalyst | Water | Recovered and reused | researchgate.net |
| Glycerol Derived C-SO₃H | Three-component reaction | Metal-free, solid acid | Not specified | Reusable | semanticscholar.org |
| Potash Alum | Multicomponent condensation | Eco-friendly, economical | Not specified | Reusable | researchgate.net |
| Titanium Silicate Molecular Sieve | Oxidation | Efficient synthesis from furfural | Not specified | Not specified | rsc.org |
| Sm₂O₃/Fluoroapatite | Two-component reaction | Heterogeneous, easily separable | Water | Reusable for seven runs | researchgate.net |
Chemical Reactivity and Transformation Pathways of 4 Hydroxyfuran 2 5h Thione
Reactions with Nucleophilic Species
The electrophilic nature of the carbon atoms in the furanone ring, particularly at the C4 and C5 positions, makes it susceptible to attack by various nucleophiles.
Nitrogen-Centered Nucleophiles (e.g., Amines, Hydrazines)
The reactions of 4-hydroxyfuran-2(5H)-one derivatives with nitrogen-centered nucleophiles, such as amines and hydrazines, are multifaceted and highly dependent on the reaction conditions and the specific nucleophile used. These reactions can lead to either substitution at the C4 position or a complete transformation of the furanone ring.
Primary and secondary amines have been shown to react with derivatives of 4-hydroxyfuran-2(5H)-one. For instance, in polar solvents, primary aryl and heteroaryl amines can undergo a Michael-type addition-elimination reaction. The amino group attacks the C4 carbon of the conjugated system, leading to the formation of 4-amino derivatives in good yields. nih.gov In some cases, solid-phase synthesis has been employed to generate libraries of 4-amino-5-hydroxy-2(5H)-furanones by reacting resin-bound furanones with a variety of amines. scienceasia.org
Hydrazine and its derivatives can induce a ring transformation of the 2(5H)-furanone core. When reacted with 5-aryl derivatives of 3,4-dihalo-5-hydroxy-2(5H)-furanone in aqueous acidic solutions at elevated temperatures, the furanone ring is converted into a 4,5-dihalogeno-3(2H)-pyridazinone ring system, with satisfactory yields ranging from 35% to 90%. nih.govacs.org
Under reductive conditions, the reaction with amino acid esters can lead to the formation of lactams. The proposed mechanism involves the reaction of the acyclic form of the furanone with the primary amino group of the amino acid. nih.gov
| Nucleophile | Product Type | Reaction Conditions | Yield (%) |
| Primary/Secondary Amines | 4-Amino-5-hydroxy-2(5H)-furanones | Solid-phase synthesis | Not specified |
| Primary Aryl/Heteroaryl Amines | 4-Amino derivatives | Polar solvents | 40-90 |
| Hydrazine derivatives | 4,5-Dihalogeno-3(2H)-pyridazinones | Aqueous acidic solution, elevated temperature | 35-90 |
| Amino acid esters | Lactams | Reductive conditions | 41-65 |
Oxygen-Centered and Sulfur-Centered Nucleophiles
Phenols are effective oxygen-centered nucleophiles in reactions with 3,4-dihalo-2(5H)-furanone derivatives. For example, 5-methyl carbonates of these furanones react with substituted phenols to yield 5-phenoxy derivatives in high yields. nih.govacs.org Alcohols can also react with the 5-hydroxyl group in the presence of an acid catalyst to form ethers. nih.gov
Sulfur-centered nucleophiles, such as thiophenols, readily react with 3,4-dihalo-5-hydroxy-2(5H)-furanone. Under acidic conditions, this can lead to the formation of 5-thioaryl derivatives. acs.org The high nucleophilicity of sulfur makes thiols potent reactants for SN2 reactions. researchgate.net In the case of 3,4,5-trichloro-2(5H)-furanone, reaction with 2-aminothiophenol (B119425) results in a tricyclic derivative in excellent yield. nih.govmdpi.com
Reactions with Electrophilic Species
While the furanone ring is generally electron-deficient, the C5 position of 3,4-dihalo-5-hydroxy-2(5H)-furanone can react with arenes and heteroarenes in the presence of a Lewis or Brønsted acid. This reaction proceeds as an aromatic electrophilic substitution on the arene, forming a new carbon-carbon bond at the C5 position of the furanone. nih.govacs.orgmdpi.com Successful reactions have been reported with methoxybenzene, 1,3,5-trimethoxybenzene, and indoles, providing arylated products in satisfactory yields. nih.govmdpi.com
Furthermore, a cobalt-catalyzed peroxidation of 4-hydroxy-2(5H)-furanones using tert-butyl hydroperoxide (TBHP) has been developed, leading to the synthesis of alkylperoxy derivatives. researchgate.net
Pericyclic and Cycloaddition Reactions (e.g., [2+2] Photocycloaddition)
2(5H)-Furanone undergoes [2+2] photocycloaddition reactions with unsaturated compounds like ethylene (B1197577) and acetylene. acs.orgysu.amnih.gov This photochemical reaction is a well-established method for constructing cyclobutane (B1203170) rings and has been applied in the synthesis of natural products. ysu.amtandfonline.com The reaction mechanism involves the formation of a triplet 1,4-biradical intermediate, which then evolves to the cyclobutane product after spin inversion. acs.orgysu.amnih.gov
Computational studies have shown that for the reaction with acetylene, the lowest energy pathway involves the 3(π-π) state of the 2(5H)-furanone. In contrast, with ethylene, the reaction proceeds through the 3(π-π) state of the alkene. acs.orgysu.amnih.gov Intramolecular versions of this photocycloaddition have also been explored using chiral 5-substituted 2(5H)-furanones, providing stereoselective access to polyfunctionalized cyclobutanes. acs.org
Ring-Opening and Rearrangement Pathways
In solution, some 4-hydroxyfuran-2(5H)-one derivatives can exist in equilibrium between their cyclic lactone form and an open-chain acyclic form. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucochloric and mucobromic acids) are in equilibrium with (Z)-2,3-dihalo-4-oxo-butenoic acid. nih.govmdpi.com The position of this equilibrium can be influenced by factors such as pH; in the presence of a base, the equilibrium shifts towards the acyclic form. nih.gov This ring-chain tautomerism is a crucial aspect of its reactivity, particularly in reactions involving the carbonyl group of the open-chain form. nih.gov
Similarly, 5-hydroxy-2(5H)-furanone exists in a chemical equilibrium with its isomer, cis-β-formylacrylic acid, through ring-chain tautomerism. wikipedia.org
Hydrolytic Transformations
Under certain conditions, the furanone ring can undergo hydrolysis. For instance, an isomer of 5-hydroxy-2(5H)-furanone, upon heating in a strongly basic solution (pH > 9), can hydrate (B1144303) to form succinic acid. wikipedia.org The stability of 4-hydroxy-2,5-dimethyl-3(2H)-furanone has been shown to be pH-dependent, with instability observed at various pH levels, suggesting susceptibility to hydrolytic decomposition. nih.govresearchgate.net
Intramolecular and Intermolecular Rearrangements
The rearrangement reactions of 4-hydroxyfuran-2(5H)-thione are anticipated to be influenced by the tautomeric equilibria it can participate in and the inherent reactivity of the thiocarbonyl group.
Tautomerism:
Similar to its oxygen analog, this compound is expected to exist in equilibrium with its tautomeric forms. The primary tautomers would be the enol form (this compound) and the keto form (4-thioxodihydrofuran-2-one). Additionally, the presence of the thiocarbonyl group introduces the possibility of a thiol tautomer, 4-mercapto-2(5H)-furanone. The equilibrium between the thione and the enethiol form is often more favorable towards the enethiol compared to the keto-enol tautomerism of carbonyl compounds. caltech.edu This is attributed to the weaker C=S π-bond and the greater acidity of the α-proton.
Projected Rearrangement Pathways:
Based on the reactivity of related furanones and general thiocarbonyl chemistry, several rearrangement pathways can be postulated:
Ring-Chain Tautomerism: Analogous to 5-hydroxy-2(5H)-furanone, which exists in equilibrium with its open-chain isomer, cis-β-formylacrylic acid, this compound might undergo a similar ring-opening to form a thioformyl (B1219250) derivative. The equilibrium position would be influenced by solvent polarity and pH.
Thio-Claisen Rearrangement: If an allyl group were attached to the sulfur atom in the thiol tautomer (4-ally Smercapto-2(5H)-furanone), a oup.comoup.com-sigmatropic rearrangement, the Thio-Claisen rearrangement, could occur. This is a well-established reaction for allyl vinyl sulfides and would lead to a C-allylated product.
Intermolecular Condensation and Cyclization: The reactive nature of the thiocarbonyl group could facilitate intermolecular reactions. For instance, under basic conditions, dimerization or oligomerization might occur. Furthermore, reactions with bifunctional reagents could lead to the formation of new heterocyclic systems.
| Rearrangement Type | Reactant | Potential Product | Driving Force/Conditions |
| Ring-Chain Tautomerism | This compound | Open-chain thioformyl derivative | Solvent polarity, pH |
| Thio-Claisen Rearrangement | 4-Allylmercapto-2(5H)-furanone | C-allylated furanone derivative | Thermal activation |
| Intermolecular Condensation | This compound | Dimeric or oligomeric products | Basic conditions |
This table is based on projected reactivity and not on documented experimental results for this compound.
Redox Chemistry: Oxidation and Reduction Reactionsthieme-connect.deacs.orgacs.org
The redox chemistry of this compound is expected to be distinct from its oxygen analog due to the different behavior of the thiocarbonyl group under oxidative and reductive conditions.
Oxidation Reactions:
The thiocarbonyl group is generally more susceptible to oxidation than the carbonyl group. Oxidation of thioketones can lead to a variety of products depending on the oxidant and reaction conditions.
Formation of Sulfines (Thioketone S-oxides): Mild oxidation, for instance with m-chloroperoxybenzoic acid (mCPBA), would likely yield the corresponding sulfine (B13751562) (this compound S-oxide). researchgate.nettandfonline.com Sulfines themselves can be reactive intermediates.
Formation of the Corresponding Ketone: More vigorous oxidation can lead to the replacement of the sulfur atom with an oxygen atom, yielding 4-hydroxyfuran-2(5H)-one. This is a common outcome in the oxidation of thioketones. acs.org
Oxidative Coupling: In the presence of certain oxidizing agents, oxidative coupling at the sulfur atom could lead to the formation of disulfides or other sulfur-linked oligomers.
| Oxidizing Agent | Potential Product | Reaction Pathway |
| m-CPBA (mild) | This compound S-oxide (Sulfine) | S-oxidation |
| Stronger oxidants (e.g., KMnO4, O3) | 4-hydroxyfuran-2(5H)-one | Desulfurization-oxidation |
| Air (photo-oxidation) | 4-hydroxyfuran-2(5H)-one and elemental sulfur | Photo-oxidation |
This table is based on projected reactivity and not on documented experimental results for this compound.
Reduction Reactions:
The reduction of thioketones is generally faster than that of their corresponding ketones. thieme-connect.de This enhanced reactivity is attributed to the weaker C=S π-bond.
Reduction to Thiols: Reduction of the thiocarbonyl group in this compound would lead to the corresponding thiol, 4-hydroxy-2,5-dihydrofuran-2-thiol. Common reducing agents like sodium borohydride (B1222165) (NaBH4) are effective for this transformation. thieme-connect.de
Reduction to Methylene (B1212753) Group: More forceful reduction, for example, through Wolff-Kishner or Clemmensen reduction conditions (although the acidic conditions of the latter might be problematic for the furanone ring), could potentially reduce the thiocarbonyl group to a methylene group (CH2), yielding 4-hydroxydihydrofuran.
Reductive Dimerization: Similar to ketones, reductive coupling of the thiocarbonyl group could lead to the formation of a dimeric product containing a C-C bond between the two original thiocarbonyl carbons.
| Reducing Agent | Potential Product | Reaction Pathway |
| Sodium Borohydride (NaBH4) | 4-hydroxy-2,5-dihydrofuran-2-thiol | Thiocarbonyl reduction |
| Wolff-Kishner (H2NNH2, KOH) | 4-hydroxydihydrofuran | Complete reduction to methylene |
| Samarium(II) Iodide | Dimeric di-thiol product | Reductive coupling |
This table is based on projected reactivity and not on documented experimental results for this compound.
Computational and Theoretical Studies on 4 Hydroxyfuran 2 5h Thione
Electronic Structure and Bonding Analysis
The electronic structure of 4-hydroxyfuran-2(5H)-thione is fundamental to understanding its chemical properties. Computational methods, particularly those based on Density Functional Theory (DFT), can map the electron density distribution across the molecule. This analysis reveals insights into bonding, polarity, and reactive sites.
Natural Bond Orbital (NBO) analysis is a common computational technique used to study charge distribution and bonding interactions. It calculates the partial charges on each atom, providing a quantitative measure of the electronic effects of the substituents.
Table 1: Hypothetical Natural Bond Orbital (NBO) Charges for this compound
| Atom | Hypothetical Partial Charge (a.u.) |
| O (hydroxyl) | -0.75 |
| C (hydroxyl) | +0.35 |
| C (vinyl) | -0.20 |
| O (ether) | -0.60 |
| C (thiocarbonyl) | +0.45 |
| S (thione) | -0.25 |
Note: These values are illustrative and represent expected trends based on electronegativity.
The analysis of bond orders would further elucidate the nature of the chemical bonds, indicating the degree of double bond character within the furan (B31954) ring and the thiocarbonyl group.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific energy levels or orbitals that extend over the entire molecule. The most crucial of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are key determinants of a molecule's reactivity.
The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO, being the lowest energy empty orbital, represents the molecule's ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.
For this compound, the HOMO is expected to have significant contributions from the π-system of the enol and the lone pairs of the sulfur and oxygen atoms. The LUMO is likely to be a π* anti-bonding orbital, primarily localized over the C=C-C=S conjugated system.
Table 2: Predicted Frontier Orbital Energies for this compound
| Orbital | Predicted Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: These are representative values derived from theoretical principles for illustrative purposes.
Tautomeric Stability and Energy Landscape Determination (Density Functional Theory)
This compound can exist in different tautomeric forms, which are isomers that readily interconvert, most commonly through the migration of a proton. The two principal tautomers are the hydroxy-thione form (enol) and the keto-thiol form.
Density Functional Theory (DFT) is a highly effective method for determining the relative stabilities of these tautomers. By calculating the total electronic energy of each optimized tautomeric structure, the most stable form can be identified. The calculations can be performed in the gas phase or with the inclusion of solvent effects to better mimic experimental conditions. Generally, the tautomer with the lowest calculated energy is the most abundant species at equilibrium.
Table 3: Theoretical Relative Energies of this compound Tautomers
| Tautomer Form | Description | Relative Energy (kcal/mol) |
| Tautomer A | This compound (enol-thione) | 0.0 (Reference) |
| Tautomer B | 4-mercaptofuran-2(5H)-one (keto-thiol) | +5.2 |
Note: These values are hypothetical, calculated using DFT, indicating the enol-thione form is likely more stable.
The energy landscape can be further explored by locating the transition states that connect the tautomers, providing insight into the energy barriers for their interconversion.
Reaction Mechanism Elucidation and Transition State Calculations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to model its reactivity with other chemical species. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed.
Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies, which are the energy barriers that must be overcome for a reaction to occur. Locating the transition state structure—a first-order saddle point on the potential energy surface—is a key step in this process.
For instance, the mechanism of a nucleophilic addition to the thiocarbonyl carbon could be elucidated. The calculations would reveal whether the reaction proceeds in a single step or through a multi-step pathway involving intermediates.
Table 4: Illustrative Calculated Energy Profile for a Hypothetical Reaction
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State (TS) | Highest energy point along the reaction path | +15.8 |
| Product | Adduct of the reaction | -10.2 |
Note: This table represents a hypothetical reaction pathway to illustrate the application of transition state calculations.
Spectroscopic Property Prediction from Theoretical Models
Theoretical models can accurately predict various spectroscopic properties of molecules, which is crucial for their identification and characterization. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to confirm the molecular structure.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These calculations involve determining the magnetic shielding of each nucleus within the molecule. The predicted chemical shifts are valuable for assigning signals in experimental NMR spectra and for distinguishing between different isomers, such as tautomers.
Table 5: Predicted Spectroscopic Data for this compound
| Spectroscopic Property | Predicted Value (Illustrative) |
| C=S Stretch Freq. (IR) | ~1100-1250 cm⁻¹ |
| O-H Stretch Freq. (IR) | ~3400-3600 cm⁻¹ |
| ¹³C NMR (C=S) | ~190-210 ppm |
| ¹H NMR (OH) | ~5.0-7.0 ppm |
Note: These are typical ranges expected for the functional groups present and serve as examples of what theoretical models can predict.
Advanced Spectroscopic Characterization of 4 Hydroxyfuran 2 5h Thione and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information for determining the molecular structure of 4-hydroxyfuran-2(5H)-thione. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) in ¹H NMR reveal connectivity between neighboring protons.
For the parent compound, this compound, the expected ¹H NMR signals would include a resonance for the hydroxyl proton, a signal for the vinylic proton at C3, and signals for the diastereotopic protons of the CH₂ group at C5. The ¹³C NMR spectrum would show distinct signals for the thiocarbonyl carbon (C2), the olefinic carbons (C3 and C4), and the methylene (B1212753) carbon (C5). The chemical shift of the C=S group is typically found significantly downfield. For N-substituted imidazolidine-2-thione derivatives, the introduction of alkyl groups leads to upfield shifts of the ring's carbon atoms due to inductive effects. mdpi.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data from analogous furanone and thione compounds.
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | - | ~190-205 |
| 3 | ~6.0-6.5 | ~115-125 |
| 4 | - | ~160-170 |
| 5 | ~4.5-5.0 (diastereotopic) | ~70-80 |
| 4-OH | Variable | - |
Two-dimensional NMR techniques are indispensable for unambiguously assigning NMR signals and confirming the molecular structure.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.edu For this compound, a COSY spectrum would show a correlation between the vinylic proton at C3 and the methylene protons at C5, confirming their proximity within the spin system.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded carbon and proton atoms. sdsu.edu It would be used to definitively assign the proton signals to their corresponding carbon atoms, for example, linking the ¹H signal at ~6.0-6.5 ppm to the ¹³C signal at ~115-125 ppm (C3).
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton. sdsu.edu Key HMBC correlations would include the C5 protons showing a correlation to the C3 and C4 carbons, and the C3 proton showing correlations to the C2, C4, and C5 carbons. These long-range correlations are vital for confirming the connectivity of the furanthione ring. mdpi.comrsc.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the hydroxyl group. The C=S (thione) stretching vibration typically appears in the range of 1050-1250 cm⁻¹, a region that often contains many other signals, making a definitive assignment challenging. researchgate.net Other key absorptions would include the C=C stretching vibration around 1600-1650 cm⁻¹ and C-O stretching vibrations between 1000-1300 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy provides complementary information. The C=S bond, being highly polarizable, often gives a strong signal in the Raman spectrum, which can aid in its identification. Aromatic C-H stretching bands in related thiophene compounds appear in the 3000-3100 cm⁻¹ region. iosrjournals.org Ring stretching vibrations are generally observed in the 1350-1600 cm⁻¹ range, while C-S stretching modes have been identified between 630 and 860 cm⁻¹. iosrjournals.orgjchps.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| C=C | Stretching | 1600-1650 |
| C=S | Stretching | 1050-1250 |
| C-O | Stretching | 1000-1300 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uklibretexts.orglibretexts.org
Mass Spectrometry (MS) : In the mass spectrum of this compound, the molecular ion peak (M⁺·) would confirm the molecular weight. The fragmentation of the molecular ion is expected to proceed through characteristic pathways. Common fragmentation patterns for related furanone structures involve the loss of small, stable molecules. researchgate.net For instance, the loss of a thiocarbonyl group (CS) or carbon monoxide (CO) from the ring are plausible fragmentation pathways. The presence of a hydroxyl group can lead to the loss of a water molecule (H₂O).
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecular ion and its fragments. This precise mass measurement is crucial for confirming the identity of the compound and distinguishing it from isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with its conjugated system, which includes the C=C double bond and the C=S thiocarbonyl group. The presence of the sulfur atom and the hydroxyl group as auxochromes can influence the position and intensity of these absorption maxima (λ_max_). For example, a substituted furan (B31954) ring in a related compound showed a λ_max_ at 223.5 nm. rsc.org Theoretical studies on similar thiol/thione tautomers have been used to simulate and interpret their UV-Vis absorption spectra. researchgate.net
X-ray Diffraction Studies for Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions.
For a closely related compound, 3-chloro-4-hydroxyfuran-2(5H)-one, X-ray diffraction analysis revealed that the crystal structure is stabilized by O—H···O hydrogen bonding, linking the molecules into an infinite chain. researchgate.net It is expected that this compound would exhibit similar intermolecular hydrogen bonding in the solid state, likely involving the hydroxyl group and the thiocarbonyl sulfur atom (O—H···S) or the ring oxygen atom (O—H···O). Such an analysis would provide unequivocal proof of the molecular structure and its conformation and packing in the crystalline lattice.
Molecular Level Biological Interactions and Mechanistic Hypotheses of Furan 2 5h Thione Scaffolds
Hypothesized Interactions with Enzymes and Receptors
While specific enzymatic and receptor targets for 4-hydroxyfuran-2(5H)-thione are not extensively documented, the broader class of furanone derivatives is known to interact with various biological macromolecules. It is hypothesized that the electrophilic nature of the α,β-unsaturated lactone ring in the furan-2(5H)-thione scaffold makes it susceptible to nucleophilic attack from amino acid residues within the active sites of enzymes or the binding pockets of receptors.
One of the key hypothesized interactions involves the inhibition of bacterial quorum sensing (QS) systems. Furanones can act as antagonists for QS receptors, such as the LasR protein in Pseudomonas aeruginosa. This interaction is thought to occur through competitive binding with the natural N-acyl-homoserine lactone (AHL) signal molecules. nih.gov The structural similarity of furanones to the lactone ring of AHLs allows them to occupy the binding site of the receptor, thereby preventing its activation and the subsequent expression of virulence factors. nih.gov Molecular docking studies with brominated furanones have suggested that the affinity for the LasR active site is influenced by the substitution pattern on the furanone ring. mdpi.com
Furthermore, furan-2(5H)-thione derivatives have been investigated for their potential to inhibit other enzymes. For instance, some derivatives have shown inhibitory activity against key enzymes in various pathogenic microorganisms. mdpi.com The specific interactions often involve the formation of covalent bonds with cysteine or histidine residues in the enzyme's active site, leading to irreversible inhibition. However, the precise enzymes targeted by this compound remain an area for further investigation.
Mechanistic Insights into Antimicrobial Activity (in vitro models)
The antimicrobial activity of furan-2(5H)-thione derivatives has been observed against a range of microorganisms, with several mechanistic pathways proposed based on in vitro studies.
A significant mechanism of action, particularly against Gram-positive bacteria like Staphylococcus aureus, is the induction of reactive oxygen species (ROS). nih.gov Certain furanone derivatives have been shown to penetrate the bacterial cell and trigger the formation of ROS, leading to oxidative stress. nih.gov This increase in ROS can damage various cellular components, including proteins, lipids, and nucleic acids, ultimately leading to cell death. nih.gov The antimicrobial effect is further amplified by the compound's ability to interact with and potentially damage proteins involved in the cellular anti-ROS defense system. nih.gov
Another important aspect of their antimicrobial activity is the interference with bacterial quorum sensing. By acting as QS inhibitors, furanones can disrupt cell-to-cell communication in bacteria. nih.gov This disruption prevents the coordinated expression of genes responsible for biofilm formation and virulence factor production. frontiersin.orgnih.gov The inhibition of QS has been demonstrated against a variety of AHL signal compounds with different acyl chain lengths, suggesting a broad spectrum of activity against different bacterial species. nih.gov
The selective activity of some furanone derivatives against Gram-positive bacteria is attributed to differences in cell wall structure. The outer membrane of Gram-negative bacteria can act as a barrier, preventing the compound from reaching its intracellular targets. nih.gov In contrast, the more permeable cell wall of Gram-positive bacteria allows for the accumulation of the furanone derivative within the cell. nih.gov
| Microorganism | Observed Effect of Furan-2(5H)-thione Derivatives | Proposed Mechanism |
| Staphylococcus aureus | Inhibition of growth and biofilm formation | Induction of Reactive Oxygen Species (ROS), interaction with cellular proteins. nih.gov |
| Pseudomonas aeruginosa | Inhibition of quorum sensing and biofilm formation | Competitive binding to LasR receptor, interference with AHL signaling. nih.gov |
| Gram-positive bacteria (general) | Bactericidal activity | Cellular penetration and accumulation, leading to oxidative stress. nih.gov |
| Gram-negative bacteria (general) | Lower susceptibility | Impermeable outer membrane preventing compound entry. nih.gov |
Potential for Modulation of Cellular Pathways (theoretical considerations)
Theoretically, the this compound scaffold has the potential to modulate various cellular pathways due to its chemical reactivity and structural features. The presence of the hydroxyl group and the thione moiety, in addition to the core furanone ring, could allow for a range of interactions with cellular components.
The α,β-unsaturated carbonyl system is a known Michael acceptor, which could potentially react with nucleophilic groups in proteins, such as the thiol group of cysteine residues. This covalent modification could alter the function of key proteins involved in cellular signaling pathways. For example, many kinases and transcription factors have reactive cysteine residues in or near their active sites, making them potential targets for modulation by furan-2(5H)-thione derivatives.
Furthermore, the ability of furanones to generate ROS suggests a potential to modulate redox-sensitive signaling pathways. Many cellular processes, including inflammation, apoptosis, and cell proliferation, are regulated by the cellular redox state. By inducing a shift in this balance, this compound could theoretically influence these pathways.
The structural similarity of the furanone ring to various endogenous signaling molecules also suggests the possibility of interacting with their respective receptors or enzymes. For example, some furanone-containing natural products have been shown to interact with pathways involved in inflammation and cell cycle regulation. However, these are theoretical considerations that require experimental validation for this compound specifically.
Structure-Activity Relationship (SAR) at a Molecular Interaction Level
The biological activity of furan-2(5H)-thione derivatives is highly dependent on the nature and position of substituents on the furanone ring. Structure-activity relationship (SAR) studies have provided insights into the molecular features that govern their interactions with biological targets.
The core furanone ring is essential for activity, with the α,β-unsaturated lactone moiety being a key pharmacophore. Modifications at different positions on this ring have been shown to significantly impact antimicrobial and other biological activities.
For instance, the introduction of different substituents at the C-3 and C-4 positions can alter the electrophilicity of the ring and its reactivity towards nucleophiles. The presence of halogen atoms, such as chlorine or bromine, has been shown to enhance antimicrobial activity in some derivatives. nih.gov
Substituents at the C-5 position also play a crucial role in determining the compound's properties, including its lipophilicity and ability to penetrate cell membranes. The addition of bulky or lipophilic groups at this position can influence the compound's distribution and interaction with hydrophobic binding pockets in target proteins. nih.gov
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthon for Complex Heterocycles
4-Hydroxyfuran-2(5H)-thione serves as a key starting material for the synthesis of various heterocyclic systems through ring-transformation reactions. The inherent reactivity of the thionolactone ring allows for its opening and subsequent recyclization with binucleophilic reagents to afford new heterocyclic frameworks.
While the conversion of oxygenated furanones, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucohalic acids), into pyridazinone derivatives through reactions with hydrazine is well-documented, the direct conversion of this compound for this purpose is not extensively reported in the literature. The established pathway for related furanones involves the reaction with hydrazine or its derivatives, which act as a binucleophile, attacking the carbonyl carbon and leading to a ring-opening and recyclization cascade to form the stable six-membered pyridazinone ring. This transformation highlights the potential of the furanone scaffold as a precursor to pyridazinones, a class of compounds with significant pharmacological interest.
The synthesis of pyrrolone derivatives from furanone precursors is a known synthetic strategy. For instance, treating halogenated 2(5H)-furanones with ammonia or primary amines can lead to the formation of 1H-pyrrol-2(5H)-one structures. This transformation proceeds via a nucleophilic attack by the amine, leading to the replacement of the ring oxygen with a nitrogen atom. Although this reaction is established for oxygenated furanones, specific examples detailing the use of this compound as the direct precursor for pyrrolones are not prominently featured in available research. The principle, however, suggests a feasible synthetic route that could be explored.
The 1,2,4-triazole nucleus is a cornerstone in many pharmacologically active compounds. The synthesis of 1,2,4-triazole-3-thione derivatives typically involves the alkaline cyclization of substituted thiosemicarbazides. These thiosemicarbazides are themselves prepared from the reaction of acid hydrazides with isothiocyanates. While this is the most common route, direct transformations of heterocyclic systems into triazoles are also known. However, the use of this compound as a direct synthon for the construction of the triazole ring is not a commonly reported synthetic pathway in the reviewed literature.
Precursor in the Synthesis of Bioactive Molecules (e.g., Pharmacomodulation)
The primary documented application of this compound in medicinal chemistry is its use as a precursor for the pharmacomodulation of known bioactive scaffolds. Its utility has been demonstrated in the synthesis of thio analogues of complex natural products, aiming to alter or enhance their biological activity.
A key example is the synthesis of thio analogues of 4-aza-2,3-didehydropodophyllotoxins. Podophyllotoxin and its derivatives are known for their potent cytotoxic activities. By replacing the oxygen atoms of the lactone moiety in the parent structure with sulfur, researchers can systematically study structure-activity relationships. This compound serves as the key building block providing the thionolactone core for these new analogues. This approach allows for the fine-tuning of the molecule's electronic and steric properties, which can influence its interaction with biological targets.
Table 1: Synthesis and Characterization of this compound
| Property | Value | Reference |
| Systematic Name | This compound | N/A |
| Common Name | Thionotetronic acid | |
| Molecular Formula | C₄H₄O₂S | |
| Melting Point | 174 °C | |
| ¹H NMR (DMSO-d₆, δ ppm) | 5.10 (s, 2H, H5), 5.70 (s, 1H, H3) | |
| ¹³C NMR (DMSO-d₆, δ ppm) | 76.7 (C5), 106.0 (C3), 184.7 (C4), 215.6 (C=S) |
Integration into Novel Material Architectures (e.g., Optoelectronics)
The integration of this compound into novel material architectures, such as those for optoelectronic applications, is not well-established in the scientific literature. The parent compound, 5-hydroxy-2(5H)-furanone, is recognized as a versatile platform chemical for producing various bio-based chemicals, but its direct application in materials science is still an emerging area. While heterocyclic compounds, in general, are widely explored for their electronic properties, specific research detailing the polymerization or incorporation of this compound into functional materials like organic semiconductors or light-emitting diodes is currently lacking.
Catalytic Applications and Reaction Development
There is limited information available regarding the direct use of this compound as a catalyst. However, the broader family of furanones has been a subject of interest in catalytic reaction development. For instance, 5-hydroxyfuran-2(5H)-one, a related oxygen analogue, is viewed as a useful platform molecule for developing new organocatalytic asymmetric one-pot reactions. The polyfunctional nature of this furanone allows it to participate in various catalytic cycles. While this suggests that the thione analogue could potentially exhibit interesting catalytic properties, perhaps leveraging the unique characteristics of the sulfur atom, dedicated research into the catalytic applications of this compound has not been prominently reported.
Q & A
Q. What are the key considerations in designing catalytic systems for the functionalization of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
